tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate

Description

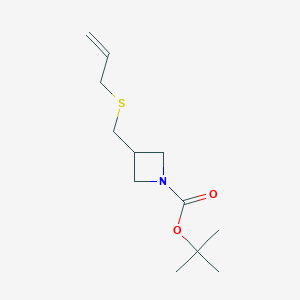

tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate is an azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an allylthio-methyl substituent at the 3-position.

Properties

Molecular Formula |

C12H21NO2S |

|---|---|

Molecular Weight |

243.37 g/mol |

IUPAC Name |

tert-butyl 3-(prop-2-enylsulfanylmethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO2S/c1-5-6-16-9-10-7-13(8-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |

InChI Key |

XOLZLFTVWPJHFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CSCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with allylthiol and tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.

Substitution: The allylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor modulators.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-rich substituents (e.g., morpholine, indole) require basic catalysts (DBU/K₂CO₃) and longer reaction times (up to 16 h) .

- Bromoethyl and acetylsulfanyl groups serve as intermediates for further derivatization (e.g., nucleophilic substitution or oxidation) .

- Hydroxyethyl analogs are synthesized via post-functionalization (e.g., reduction), suggesting the allylthio group could undergo similar transformations .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, lipophilicity, and bioavailability.

Table 2: Physicochemical Properties of Selected Analogs

Key Observations :

- Bromoethyl and acetylsulfanyl groups increase LogP (lipophilicity), favoring membrane permeability but reducing aqueous solubility .

- Hydroxyethyl and morpholinyl substituents enhance solubility (lower LogP) due to hydrogen-bonding capacity (higher TPSA) .

- The allylthio group is expected to confer moderate lipophilicity (LogP ~2.0–2.5), balancing permeability and solubility for drug-like properties.

Key Observations :

Biological Activity

Tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅N₁O₂S

- Molecular Weight : 185.29 g/mol

- CAS Number : 325775-44-8

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle known for its diverse biological activities.

Biological Activity

Research indicates that compounds with azetidine structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of azetidine derivatives:

- Mechanism : The presence of the thioether group (allylthio) enhances the lipophilicity of the compound, facilitating membrane penetration and disrupting microbial cell integrity.

- Findings : In vitro studies showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Anti-inflammatory Properties

Azetidine derivatives have been investigated for their anti-inflammatory effects:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a reduction of inflammatory markers by approximately 30% compared to control groups.

Anticancer Activity

Emerging evidence suggests that azetidine derivatives may possess anticancer properties:

- Mechanism : Potential mechanisms include induction of apoptosis and inhibition of cell proliferation.

- Research Findings : In vitro assays on cancer cell lines (e.g., HeLa and MCF7) indicated that the compound could reduce cell viability by up to 40% at concentrations of 50 µM after 48 hours of treatment.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A general synthetic route includes:

- Formation of the azetidine ring via cyclization reactions.

- Introduction of the allylthio group through nucleophilic substitution.

- Esterification to yield the final product.

Data Summary Table

| Biological Activity | Mechanism | Findings |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes | MICs: 10 - 50 µg/mL against various strains |

| Anti-inflammatory | Inhibition of cytokines | Reduces inflammatory markers by ~30% in vivo |

| Anticancer | Induction of apoptosis | Cell viability reduction by up to 40% at 50 µM |

Q & A

Basic Research Questions

Q. What are the synthetic strategies for preparing tert-butyl 3-((allylthio)methyl)azetidine-1-carboxylate?

- Methodology : A common approach involves functionalizing tert-butyl 3-oxoazetidine-1-carboxylate. For example, condensation with hydroxylamine derivatives followed by alkylation with allylthiol reagents can introduce the (allylthio)methyl group. Solvent choice (e.g., i-PrOH vs. MeOH) may influence reaction efficiency . Brominated intermediates (e.g., tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate) can also serve as precursors for thioether formation via nucleophilic substitution .

Q. How is the compound characterized using spectroscopic techniques?

- Analytical Workflow :

- 1H/13C NMR : Peaks for the allylthio group (δ ~2.8–3.2 ppm for SCH2, δ ~5.1–5.3 ppm for allyl protons) and azetidine ring (δ ~3.5–4.0 ppm for NCH2) should be observed. Compare with tert-butyl 3-(thiophen-3-yl)azetidine-1-carboxylate (δ 1.45 ppm for Boc, δ 7.2–7.4 ppm for thiophene) .

- HRMS : Calculate exact mass (C12H21NO2S: 251.1287 g/mol) and match with experimental data .

Q. What are the recommended storage conditions and stability considerations?

- Guidelines : Store at 2–8°C under inert atmosphere (N2/Ar). Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the allylthio group. Stability data for similar compounds suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can the allylthio group be leveraged for further functionalization?

- Reactivity Insights :

- Thiol-ene "click" chemistry : React with thiols under UV light to form stable thioether linkages .

- Oxidation : Convert the allylthio group to sulfoxide/sulfone derivatives using mCPBA or H2O2, enabling modulation of electronic properties .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Troubleshooting :

- 2D NMR (COSY, HSQC) : Confirm connectivity between the allylthio and azetidine moieties.

- Isotopic labeling : Use deuterated analogs to distinguish overlapping signals (e.g., azetidine CH2 vs. allyl protons) .

- Comparative analysis : Cross-reference with tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (δ 2.5 ppm for CH2CN) to validate shifts .

Q. What role does this compound play in constructing complex heterocycles or bioactive intermediates?

- Case Studies :

- Azetidine ring-opening : React with electrophiles (e.g., aldehydes) to form pyrrolidine or piperidine derivatives via ring expansion, useful in alkaloid synthesis .

- Pharmaceutical applications : Serve as a scaffold for kinase inhibitors or protease modulators by substituting the Boc group with pharmacophores (e.g., triazoles, boronic esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.